N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide

Catalog No.
S7780093
CAS No.
M.F
C14H14ClNO2
M. Wt
263.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carbox...

Product Name

N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide

IUPAC Name

N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide

Molecular Formula

C14H14ClNO2

Molecular Weight

263.72 g/mol

InChI

InChI=1S/C14H14ClNO2/c1-10(11-5-7-12(15)8-6-11)16(2)14(17)13-4-3-9-18-13/h3-10H,1-2H3

InChI Key

GTDICBZPFTUJKR-UHFFFAOYSA-N

SMILES

CC(C1=CC=C(C=C1)Cl)N(C)C(=O)C2=CC=CO2

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N(C)C(=O)C2=CC=CO2
N-[1-(4-chlorophenyl)ethyl]-N-methylfuran-2-carboxamide, commonly known as CEP-33779, is a selective inhibitor of the nuclear factor kappa B (NF-kB) pathway. The NF-kB pathway is a complex cellular signaling pathway that has been implicated in a number of inflammatory diseases and cancer. CEP-33779 has shown promising results in pre-clinical trials targeting several diseases, including multiple myeloma, rheumatoid arthritis, and inflammatory bowel disease.
CEP-33779 is a white powder with a molecular weight of 349.8 g/mol. Its chemical formula is C18H18ClNO2. It has a melting point of 142-144°C and is soluble in organic solvents such as dimethyl sulfoxide and dimethylformamide.
CEP-33779 can be synthesized in a multi-step process involving reaction of 4-chlorophenylacetic acid with thionyl chloride, followed by reaction with furan-2-carboxylic acid and subsequent reaction with methylamine. The resulting compound is then purified via crystallization. Characterization can be determined via techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
used to detect CEP-33779 include high-performance liquid chromatography (HPLC) and gas chromatography/mass spectrometry (GC/MS).
CEP-33779 has been shown to selectively inhibit the NF-kB pathway, which is involved in regulating immune response and inflammation. The inhibitor has been found to have a broad spectrum of anti-inflammatory effects, making it a potential therapeutic agent for several diseases.
Toxicology studies have shown that CEP-33779 is generally well-tolerated in animals and humans. However, as with any new chemical compound, thorough toxicological studies must be conducted to assess its safety in humans.
CEP-33779 presents a promising therapeutic target for several diseases such as rheumatoid arthritis, inflammatory bowel disease, and multiple myeloma. The inhibitor's effectiveness has been shown in preclinical testing, and clinical trials are underway to evaluate its effectiveness in humans.
CEP-33779 is currently being evaluated in several clinical trials. One Phase I/II study is assessing its use as a treatment for relapsed or refractory multiple myeloma, and another Phase II study is evaluating its use in rheumatoid arthritis.
As CEP-33779 targets the NF-kB pathway, it has the potential to impact several fields of research and industry. It could be a crucial ingredient in the discovery of new therapeutic strategies for inflammatory diseases and cancer.
While CEP-33779 shows great promise in preclinical studies, the true potential of the compound can only be determined through thorough clinical trials. Future research will reveal its effectiveness, safety, appropriate dosages, method of administration, and possible adverse effects. Limitations may include certain patient populations that may not benefit from the inhibitor or potential contraindications with other treatments.
1. Investigating the use of CEP-33779 in combination with other therapeutics as a potential cancer treatment.
2. Developing new formulations of CEP-33779 to improve its bioavailability and efficacy in human trials.
3. Evaluating the effects of CEP-33779 on other cellular pathways beyond the NF-kB pathway.
4. Characterizing potential off-target effects of CEP-33779 and developing strategies for minimizing unwanted side effects.
5. Investigating the potential use of CEP-33779 in other inflammatory diseases beyond the current scope of research.
6. Exploring the possibility of using CEP-33779 in combination with other immunological agents as a treatment for other diseases.

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

263.0713064 g/mol

Monoisotopic Mass

263.0713064 g/mol

Heavy Atom Count

18

Dates

Modify: 2024-01-05

Explore Compound Types